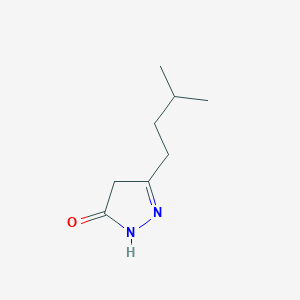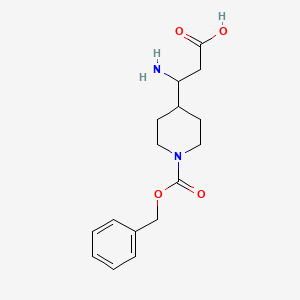![molecular formula C11H18Cl2N2O2 B1416795 3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid dihydrochloride CAS No. 1396967-33-1](/img/structure/B1416795.png)
3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid dihydrochloride
Vue d'ensemble
Description
3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid dihydrochloride is a chemical compound with the CAS Number: 1396967-33-1 . It has a molecular weight of 281.18 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2O2.2ClH/c1-8(2)10(11(14)15)13-7-9-4-3-5-12-6-9;;/h3-6,8,10,13H,7H2,1-2H3,(H,14,15);2*1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 281.18 . It is a powder at room temperature . More detailed physical and chemical properties were not available in the search results.Applications De Recherche Scientifique
Antimicrobial and Antifungal Properties
- 3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid dihydrochloride derivatives have shown effective antimicrobial activity against pathogens such as Staphylococcus aureus and Mycobacterium luteum. Additionally, some derivatives exhibit significant antifungal activity against organisms like Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Pharmaceutical Analysis
- Infrared and H1NMR spectroscopy methods are recommended for the structure determination and identification of this compound in pharmaceutical analysis. These methods are effective for interpreting absorption and structural fragments of 4-amino-3-(3-pyridyl)-butanoic acid dihydrochloride (Беликов et al., 2015).
Metal Ion Analysis in Environmental and Pharmaceutical Samples
- This compound, when used as an ion-pairing reagent, facilitates the separation and determination of common metal ions. This application is particularly valuable in qualitative and quantitative analysis of metals in pharmaceutical vitamin preparations and various water samples (Belin & Gülaçar, 2005).
Synthesis of Nicotinic Acid Hydrazide Derivatives
- Derivatives of nicotinic acid hydrazide, synthesized from pyridine 3-carboxillic acid, have been explored for their antimycobacterial activity. This indicates potential applications in the development of treatments for mycobacterial infections (R.V.Sidhaye et al., 2011).
Luminescent Properties in Nano-aggregates
- Compounds derived from 3-amino pyridine, connected to benzoic acid chloride, exhibit luminescent properties in both solutions and solid states. They also show multi-stimuli responsive properties, indicating potential use in optical applications (Srivastava et al., 2017).
Bifunctional Chelator for Medical Imaging
- [(Methyl-pyridin-2-ylmethyl-amino)-methyl]-phosphonic acid, a derivative, acts as a bifunctional chelator for the fac-(99m)Tc(CO(3)) core. This has applications in linking biomolecules for medical imaging purposes (Mundwiler et al., 2005).
Extraction in Food, Pharmaceutical, and Biochemical Industries
- The compound's derivatives are utilized in the extraction process of pyridine-3-carboxylic acid, which has widespread applications in food, pharmaceutical, and biochemical industries (Kumar & Babu, 2009).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, wear respiratory protection .
Propriétés
IUPAC Name |
3-methyl-2-(pyridin-3-ylmethylamino)butanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.2ClH/c1-8(2)10(11(14)15)13-7-9-4-3-5-12-6-9;;/h3-6,8,10,13H,7H2,1-2H3,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDGHMKRVKHQNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCC1=CN=CC=C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride](/img/structure/B1416712.png)
![1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B1416714.png)
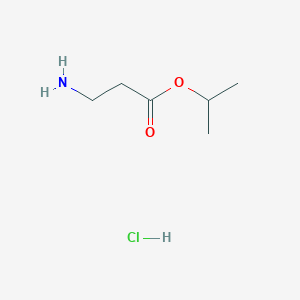
![3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole-8-carboxylic acid](/img/structure/B1416716.png)
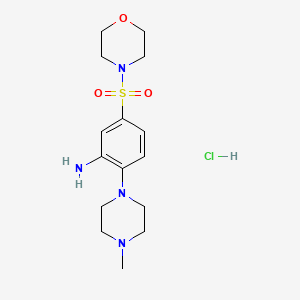
![3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline hydrochloride](/img/structure/B1416719.png)

![5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride](/img/structure/B1416722.png)
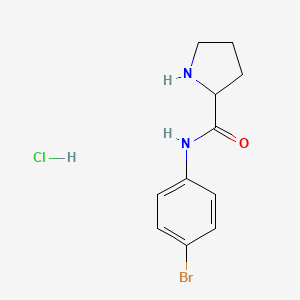
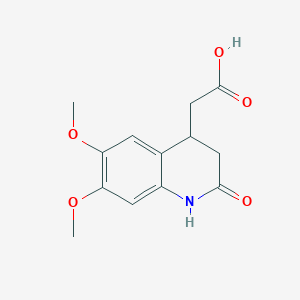
![4-(4-chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1416728.png)

